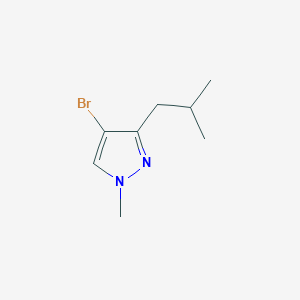
N-(1-amino-2-methylpropyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-amino-2-methylpropyl)-4-methylbenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group attached to a methylpropyl chain, which is further connected to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-amino-2-methylpropyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 1-amino-2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(1-amino-2-methylpropyl)-4-methylbenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or nitroso derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
Chemistry: N-(1-amino-2-methylpropyl)-4-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can be used to investigate the mechanisms of enzyme inhibition or activation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can lead to the development of pharmaceuticals with specific therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-(1-amino-2-methylpropyl)-4-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- N-(1-amino-2-methylpropyl)-benzamide
- N-(1-amino-2-methylpropyl)-4-chlorobenzamide
- N-(1-amino-2-methylpropyl)-4-nitrobenzamide
Comparison:
- N-(1-amino-2-methylpropyl)-benzamide: Lacks the methyl group on the benzene ring, which may affect its binding affinity and specificity.
- N-(1-amino-2-methylpropyl)-4-chlorobenzamide: The presence of a chlorine atom can enhance its reactivity and binding properties due to the electron-withdrawing effect.
- N-(1-amino-2-methylpropyl)-4-nitrobenzamide: The nitro group significantly alters the electronic properties, potentially increasing its reactivity and interaction with biological targets.
N-(1-amino-2-methylpropyl)-4-methylbenzamide stands out due to its balanced electronic properties and potential for diverse modifications, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
791575-93-4 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
N-(1-amino-2-methylpropyl)-4-methylbenzamide |
InChI |
InChI=1S/C12H18N2O/c1-8(2)11(13)14-12(15)10-6-4-9(3)5-7-10/h4-8,11H,13H2,1-3H3,(H,14,15) |
Clé InChI |
PCIPCTLKWOCDRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B13978524.png)


![(R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)





![3-[2-(Benzoyloxy)ethyl]cyclobutanone](/img/structure/B13978590.png)


